CAL PDZ Domain Inhibition Potency: ~10-Fold Advantage Over the Closest Peptidic Comparator in a Shared Fluorescence Polarization Assay
In a fluorescence polarization competition assay measuring inhibition of the CAL PDZ domain (unknown origin), 3-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}pyridazine (BDBM50596827; CHEMBL5177006) exhibited an inhibition constant Ki of 2.30 × 10³ nM (2.3 μM) [1]. The closest peptidic comparator tested within the same curated dataset—BDBM50596826 (CHEMBL5202803)—yielded a Ki of 2.26 × 10⁴ nM (22.6 μM) under identical assay conditions [2]. This represents a quantified 9.8-fold superior potency for the small-molecule 2-chlorobenzoyl derivative relative to the peptide comparator. The assay source is a ChEMBL-curated dataset deposited by the University of Bologna in June 2023, linked to PubMed ID 35377645 [3].
| Evidence Dimension | CAL PDZ domain inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.30 × 10³ nM (2.3 μM) |
| Comparator Or Baseline | BDBM50596826 (CHEMBL5202803, peptidic inhibitor): Ki = 2.26 × 10⁴ nM (22.6 μM) |
| Quantified Difference | 9.8-fold lower Ki (greater potency) for the target compound |
| Conditions | Fluorescence polarization competition assay; CAL PDZ domain (unknown origin); data curated by ChEMBL from University of Bologna deposition (2023) |
Why This Matters
For procurement decisions in CAL PDZ-targeting research programs, the ~10-fold potency advantage over the nearest peptide comparator directly influences assay concentration requirements, cost-per-data-point calculations, and the probability of detecting a signal above noise in cellular follow-up experiments.
- [1] BindingDB Entry BDBM50596827: Ki = 2.30E+3 nM for CAL PDZ domain inhibition. https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=polki&column=KI&polymerid=50000916 View Source
- [2] BindingDB Entry BDBM50596826 (CHEMBL5202803): Ki = 2.26E+4 nM. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50596826 View Source
- [3] PubMed ID 35377645: Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain. University of Bologna / ChEMBL deposition. https://pubmed.ncbi.nlm.nih.gov/35377645/ View Source
